molecular formula C21H18N2O3S B300908 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

Katalognummer B300908
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: QLLIXOARRIVPGI-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly known as EPI-001 and is a small molecule inhibitor of the androgen receptor (AR). EPI-001 has shown promising results in the treatment of prostate cancer and has the potential to become a valuable tool in the fight against this disease.

Wirkmechanismus

EPI-001 works by binding to a specific region of the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) known as the AF-2 domain. This binding blocks the interaction of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone with coactivator proteins, which are required for the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone to function properly. As a result, EPI-001 inhibits 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduces the growth of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a significant impact on the biochemical and physiological processes involved in prostate cancer growth and progression. In addition to inhibiting 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function, EPI-001 has been shown to induce apoptosis (programmed cell death) in prostate cancer cells and inhibit the expression of genes that are involved in cancer cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EPI-001 for lab experiments is its specificity for the androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone). This allows researchers to study the effects of 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition on prostate cancer cells without interfering with other cellular processes. However, one limitation of EPI-001 is its relatively low potency, which may require higher concentrations to achieve significant effects.

Zukünftige Richtungen

There are several potential future directions for research on EPI-001 and its applications in the treatment of prostate cancer. These include:
1. Development of more potent EPI-001 analogs that can achieve greater 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone inhibition at lower concentrations.
2. Investigation of the effects of EPI-001 on other types of cancer that are driven by the androgen receptor.
3. Combination of EPI-001 with other cancer therapies to enhance its anti-cancer effects.
4. Study of the long-term effects of EPI-001 treatment on prostate cancer patients, including its potential to reduce the risk of disease recurrence.
In conclusion, EPI-001 is a promising compound with potential applications in the treatment of prostate cancer. Its specificity for the androgen receptor makes it a valuable tool for studying the role of the 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone in cancer growth and progression. Further research is needed to fully understand the biochemical and physiological effects of EPI-001 and its potential as a cancer therapy.

Synthesemethoden

The synthesis of EPI-001 involves a multi-step process that includes the reaction of various chemicals and reagents. The first step involves the reaction of 4-ethoxyaniline with 2-bromoethanol to form 4-ethoxyphenethylamine. The second step involves the reaction of 4-ethoxyphenethylamine with 4-(2-propynyloxy)benzaldehyde to form 3-(4-ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone.

Wissenschaftliche Forschungsanwendungen

EPI-001 has been extensively studied in scientific research for its potential applications in the treatment of prostate cancer. The androgen receptor (3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone) is a key regulator of prostate cancer growth and progression, and EPI-001 has been shown to inhibit 3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone function and reduce the growth of prostate cancer cells in vitro and in vivo.

Eigenschaften

Produktname

3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone

Molekularformel

C21H18N2O3S

Molekulargewicht

378.4 g/mol

IUPAC-Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H18N2O3S/c1-3-13-26-18-9-5-15(6-10-18)14-19-20(24)23(21(27)22-19)16-7-11-17(12-8-16)25-4-2/h1,5-12,14H,4,13H2,2H3,(H,22,27)/b19-14-

InChI-Schlüssel

QLLIXOARRIVPGI-RGEXLXHISA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC#C)NC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.